molecular formula C24H20FN3O2S2 B2646612 3-(2-fluorobenzyl)-2-{[4-(2-oxopyrrolidin-1-yl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326851-85-7

3-(2-fluorobenzyl)-2-{[4-(2-oxopyrrolidin-1-yl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2646612
CAS RN: 1326851-85-7
M. Wt: 465.56
InChI Key: QQBPZPRJZWEFIY-UHFFFAOYSA-N
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Description

3-(2-fluorobenzyl)-2-{[4-(2-oxopyrrolidin-1-yl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C24H20FN3O2S2 and its molecular weight is 465.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Abdelriheem, Ahmad, and Abdelhamid (2015) conducted a study focusing on the synthesis of complex thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivatives, showcasing the intricate process of creating such compounds, which can include structures similar to 3-(2-fluorobenzyl)-2-{[4-(2-oxopyrrolidin-1-yl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one (Abdelriheem, Ahmad, & Abdelhamid, 2015).

Applications in Material Science

  • In a study by Tapaswi et al. (2015), the synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines was explored. This research provides insight into the potential applications of similar thieno pyrimidine compounds in material science, particularly in creating materials with unique optical properties (Tapaswi et al., 2015).

Fluorescence Properties

  • Yokota et al. (2012) focused on the synthesis and solid-state fluorescence properties of novel benzo[4,5]thieno[3,2-d]pyrimidine dioxides. Their work highlights the fluorescent characteristics that can be observed in compounds structurally related to this compound, suggesting its potential utility in fluorescence-based applications (Yokota et al., 2012).

Antimicrobial Activity

  • Research by Kahveci et al. (2020) on new thieno[2,3-d]pyrimidin-4(3H)-one derivatives revealed significant antibacterial and antifungal activities. This suggests the potential of this compound in developing antimicrobial agents (Kahveci et al., 2020).

Anticancer Potential

  • Hafez, Alsalamah, and El-Gazzar (2017) synthesized thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives, demonstrating potent antitumor and antibacterial properties. This indicates the potential of compounds like this compound in cancer research (Hafez, Alsalamah, & El-Gazzar, 2017).

DNA Interaction Studies

  • A study by Hosamani et al. (2015) on fluorinated coumarin–pyrimidine hybrids as anticancer agents also included DNA cleavage studies. This research hints at the potential of thieno[3,2-d]pyrimidin-4(3H)-one derivatives in studying DNA interactions, which could be relevant for compounds like this compound (Hosamani, Reddy, & Devarajegowda, 2015).

properties

IUPAC Name

3-[(2-fluorophenyl)methyl]-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O2S2/c25-19-5-2-1-4-17(19)14-28-23(30)22-20(11-13-31-22)26-24(28)32-15-16-7-9-18(10-8-16)27-12-3-6-21(27)29/h1-2,4-5,7-11,13H,3,6,12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBPZPRJZWEFIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5F)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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